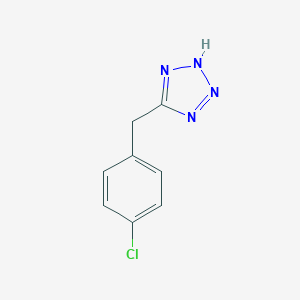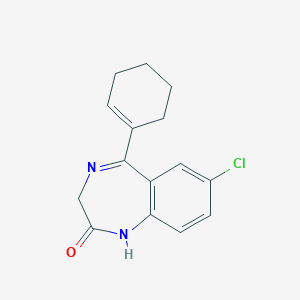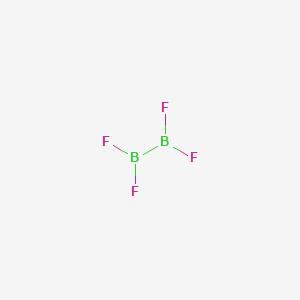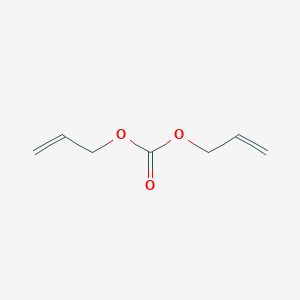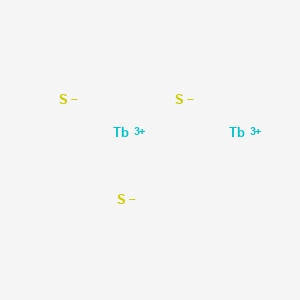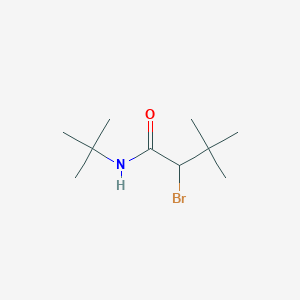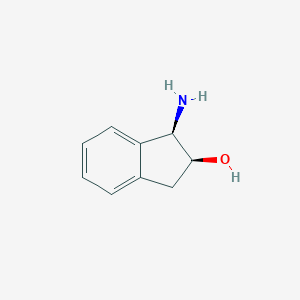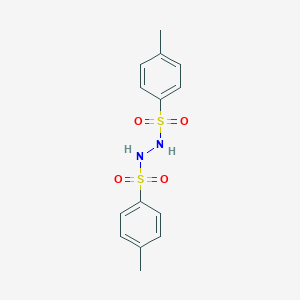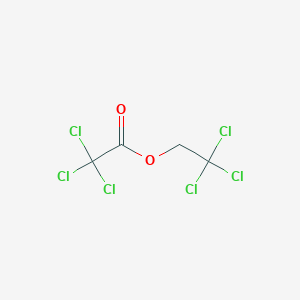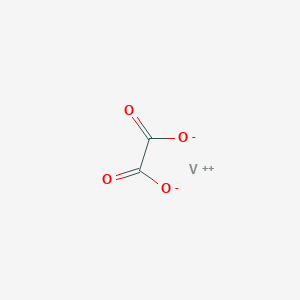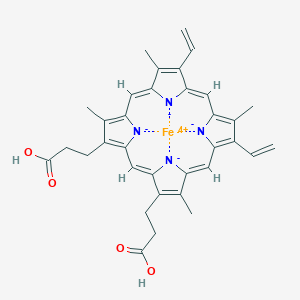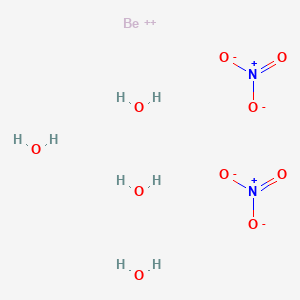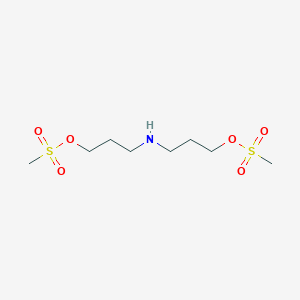
Improsulfan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Improsulfan is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonated derivative of the well-known anticancer drug, busulfan, and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Antitumor Effectiveness in Cancer Research
Improsulfan has been shown to have significant antitumor activity. Studies have demonstrated its effectiveness against Yoshida sarcoma cells, with one study revealing that improsulfan, when used in sequential treatment with cyclophosphamide, increased the mean survival time of rats bearing Yoshida ascites sarcoma (Okumoto & Imamura, 1976). Another study highlighted its effectiveness on nitrogen mustard-resistant Yoshida sarcoma cells, showing that these cells were highly susceptible to improsulfan (Okumoto, Sugimoto, & Imamura, 1977).
Impact on DNA Synthesis in Cancer Cells
Improsulfan also affects DNA synthesis in cancer cells. A study on rat ascites hepatoma cells found that improsulfan inhibited ultraviolet light-induced unscheduled DNA synthesis more than semiconservative DNA synthesis (Okumoto & Imamura, 1977).
Propiedades
Número CAS |
13425-98-4 |
|---|---|
Nombre del producto |
Improsulfan |
Fórmula molecular |
C8H19NO6S2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |
InChI |
InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 |
Clave InChI |
DBIGHPPNXATHOF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |
Color/Form |
Crystals |
melting_point |
115.5 °C 94-95 °C |
Otros números CAS |
13425-98-4 3458-22-8 |
Números CAS relacionados |
32784-82-0 (tosylate) 3458-22-8 (hydrochloride) |
Sinónimos |
3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





